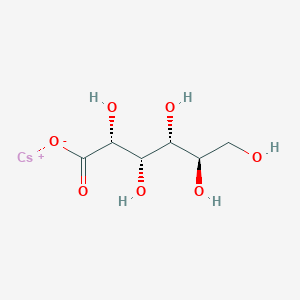

Cesium gluconate

Description

BenchChem offers high-quality Cesium gluconate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cesium gluconate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11CsO7 |

|---|---|

Molecular Weight |

328.05 g/mol |

IUPAC Name |

cesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.Cs/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 |

InChI Key |

IDGWYOYDRLQSAS-JJKGCWMISA-M |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cs+] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cs+] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Cesium Gluconate in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Isolating Synaptic Events by Silencing Potassium Channels

In the intricate landscape of neuronal communication, the ability to isolate and study specific synaptic events is paramount. Cesium gluconate has emerged as a critical tool in the neuroscientist's arsenal, primarily for its role as a key component in the intracellular (pipette) solution used in whole-cell patch-clamp electrophysiology. Its primary function is to act as a broad-spectrum blocker of potassium (K+) channels from within the neuron. By replacing potassium ions (K+) with cesium ions (Cs+) in the recording pipette, researchers can effectively silence a significant portion of the outward potassium currents that can obscure the smaller, faster synaptic currents they aim to measure.[1][2][3] This blockade of potassium channels leads to an increase in the input resistance of the neuron, which in turn enhances the amplitude of synaptic currents, making them easier to detect and analyze.[3]

The use of a cesium-based internal solution is particularly advantageous for voltage-clamp studies, where the goal is to measure ionic currents while holding the membrane potential at a constant level.[4] By minimizing the contribution of voltage-gated potassium channels, cesium allows for a more stable and accurate measurement of currents mediated by ligand-gated ion channels, such as AMPA and NMDA receptors, which are fundamental to excitatory synaptic transmission.[4][5]

Data Presentation: Cesium vs. Potassium Internal Solutions

The decision to use a cesium-based internal solution over a more physiological potassium-based one involves a trade-off between preserving the natural firing properties of a neuron and achieving the necessary conditions for isolating specific synaptic currents. The following table summarizes the key quantitative differences between these two common internal solutions.

| Parameter | Potassium Gluconate Internal Solution | Cesium Gluconate Internal Solution | Rationale for Difference |

| Input Resistance | Lower (e.g., 60-180 MΩ)[6] | Higher (e.g., 250-400 MΩ)[6] | Cesium blocks potassium leak channels, which are major contributors to the resting membrane conductance. |

| Potassium Channel Currents | Present | Largely blocked[1][2] | The cesium ion is larger than the potassium ion and physically occludes the pore of many potassium channels.[2] |

| Action Potential Firing | Can be readily elicited and studied | Blocked or significantly altered[5] | Potassium channels are essential for the repolarization phase of the action potential. |

| Synaptic Current Amplitude | Smaller | Enhanced | The increased input resistance with cesium leads to a larger voltage change for a given synaptic current (Ohm's Law: V=IR). |

| Space Clamp | Less effective | Improved[2] | Blocking dendritic potassium channels with cesium reduces current leakage, allowing for better voltage control of the entire neuron from the somatic recording site. |

Experimental Protocols: Isolating AMPA and NMDA Receptor-Mediated Currents

A primary application of cesium gluconate-based internal solutions is the sequential or independent measurement of AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Preparation of Cesium Gluconate-Based Internal Solution

A typical recipe for a cesium gluconate-based internal solution for recording excitatory postsynaptic currents is as follows:

| Component | Concentration (mM) | Purpose |

| Cesium Gluconate (Cs-Gluconate) | 115-135 | Primary charge carrier and K+ channel blocker. |

| HEPES | 10 | pH buffer. |

| EGTA or BAPTA | 0.2-10 | Calcium chelator to buffer intracellular calcium. |

| MgCl2 | 2 | To maintain physiological intracellular magnesium levels. |

| ATP-Mg | 2-4 | Energy source for cellular processes. |

| GTP-Na | 0.3 | Energy source and involved in G-protein signaling. |

| QX-314 | 5 | Blocks voltage-gated sodium channels from inside the cell, preventing action potentials. |

| TEA-Cl | 5-10 | Often included to enhance the blockade of certain potassium channels not fully blocked by cesium.[7] |

Note: The final pH should be adjusted to 7.2-7.3 with Cesium Hydroxide (CsOH) and the osmolarity should be 10-20 mOsm lower than the external solution.[2]

Step-by-Step Protocol for Recording AMPA and NMDA Currents

-

Establish Whole-Cell Configuration: Using a patch pipette filled with the cesium gluconate-based internal solution, establish a stable whole-cell recording from the neuron of interest.

-

Isolate AMPA Receptor Currents:

-

Voltage-clamp the neuron at a holding potential of -70 mV. At this negative potential, the magnesium (Mg2+) block of the NMDA receptor is largely intact, minimizing its contribution to the current.

-

Perfuse the slice with an external solution containing a GABAA receptor antagonist (e.g., picrotoxin (B1677862) or bicuculline) to block inhibitory currents and an NMDA receptor antagonist (e.g., APV) to fully isolate AMPA receptor-mediated currents.

-

Stimulate presynaptic fibers to evoke EPSCs. The resulting inward current is primarily mediated by AMPA receptors.

-

-

Isolate NMDA Receptor Currents:

-

After recording AMPA receptor currents, change the holding potential to a depolarized level, typically +40 mV. This relieves the Mg2+ block of the NMDA receptor.

-

In the external solution, include an AMPA receptor antagonist (e.g., CNQX or NBQX) in addition to the GABAA receptor antagonist.

-

Stimulate the same presynaptic fibers. The resulting outward current is primarily mediated by NMDA receptors.

-

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Isolating AMPA and NMDA Currents

Signaling Consequences of Intracellular Cesium

While the primary effect of intracellular cesium is the blockade of potassium channels, this can have downstream consequences on intracellular signaling pathways. Notably, some studies suggest that intracellular cesium can lead to the activation of the Protein Kinase A (PKA) pathway.[8] The precise mechanism is not fully elucidated but may involve alterations in cellular homeostasis due to the change in ionic composition.

Efficacy of Cesium in Blocking Different Potassium Channel Subtypes

Intracellular cesium is considered a broad-spectrum potassium channel blocker, but its efficacy varies among different channel subtypes.

-

Inwardly Rectifying Potassium (Kir) Channels: These channels are generally sensitive to blockade by intracellular cesium.[9] However, for a complete block, especially of inward currents, the addition of extracellular cesium or other blockers like barium may be necessary.[1]

-

Voltage-Gated Potassium (Kv) Channels: Intracellular cesium can partially block Kv channels.[7] For a more complete and effective blockade, co-application of other potassium channel blockers such as tetraethylammonium (B1195904) (TEA) in the internal solution is a common practice.[7]

-

Calcium-Activated Potassium (KCa) Channels: The effect of intracellular cesium on KCa channels is less well-documented in comparison to Kir and Kv channels. However, given its broad blocking action, it is expected to have some inhibitory effect. For specific blockade of KCa channel subtypes, more selective pharmacological agents are typically used.

Conclusion

Cesium gluconate is an indispensable tool in modern neuroscience research, enabling the detailed study of synaptic transmission by effectively isolating excitatory currents. Its use in patch-clamp electrophysiology, particularly for voltage-clamp studies of AMPA and NMDA receptors, has significantly advanced our understanding of synaptic function. However, researchers and drug development professionals must be cognizant of the trade-offs involved, including the alteration of the neuron's physiological firing properties and potential off-target effects on intracellular signaling pathways. A thorough understanding of its mechanism of action and careful experimental design are crucial for the accurate interpretation of data obtained using this powerful technique.

References

- 1. researchgate.net [researchgate.net]

- 2. scientifica.uk.com [scientifica.uk.com]

- 3. swharden.com [swharden.com]

- 4. re-place.be [re-place.be]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular Cs+ activates the PKA pathway, revealing a fast, reversible, Ca2+-dependent inactivation of L-type Ca2+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advancements in the study of inward rectifying potassium channels on vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Gating Guardian: A Technical Guide to Cesium Gluconate's Mechanism as a Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of cesium gluconate as a potassium channel blocker. Cesium ions (Cs⁺), delivered via cesium gluconate in intracellular solutions, are a cornerstone tool in electrophysiology for isolating specific ionic currents. This is achieved by effectively silencing a broad spectrum of potassium (K⁺) channels. This guide will delve into the quantitative aspects of this blockade, detail the experimental protocols used for its characterization, and provide visual representations of the underlying principles and workflows.

The Core Mechanism: A Tale of Ionic Impersonation and Pore Occlusion

The primary mechanism by which cesium gluconate exerts its effect is through the direct physical blockade of the potassium channel pore by the cesium ion (Cs⁺). Unlike complex pharmacological agents that may bind to allosteric sites or interfere with signaling cascades, cesium's action is elegantly simple: it acts as an impassable potassium mimic.

Due to its similar charge and larger ionic radius compared to potassium, the cesium ion can enter the external vestibule of the K⁺ channel and proceed into the selectivity filter. However, its size prevents it from fully traversing the narrowest part of the pore, effectively plugging the channel and halting the flow of potassium ions.[1][2] This blockade is not static; it is a dynamic, voltage-dependent process.

The degree of block is influenced by the membrane potential.[1] Typically, for inwardly rectifying potassium (Kir) channels, the block is more pronounced at depolarized potentials, which drives the positively charged Cs⁺ ion into the channel pore from the intracellular side.[2] Conversely, for some voltage-gated potassium (Kv) channels, extracellular cesium can block more effectively at hyperpolarized potentials. The nature of the block is often described as "flickery," where the channel rapidly transitions between the blocked and unblocked states.[3]

Quantitative Analysis of Cesium Blockade

The potency of cesium as a potassium channel blocker varies depending on the specific channel subtype, the direction of ion flow (inward or outward), and the membrane voltage. The following tables summarize key quantitative data from published studies.

| Channel Subtype & Species | Blocker | Test System | Dissociation Constant (Kd) | Voltage Dependence | Reference |

| ATP-sensitive K⁺ Channel (Frog Skeletal Muscle) | External Cs⁺ | Patch Clamp | 4.1 mM at -62 mV | Block increases with hyperpolarization | [3] |

| Ca²⁺-activated K⁺ Channel (Smooth Muscle) | Internal Cs⁺ | Planar Bilayer | 70 mM (apparent, at 0 mV) | Block is voltage-dependent | [4] |

| Channel Subtype & Species | Blocker | Blocking Rate Constant (kon) | Unblocking Rate Constant (koff) | Voltage | Reference |

| ATP-sensitive K⁺ Channel (Frog Skeletal Muscle) | External Cs⁺ | ~20 mM⁻¹ms⁻¹ | ~75 ms⁻¹ | -62 mV | [3] |

Experimental Protocols

The characterization of cesium's blocking effect on potassium channels is primarily achieved through patch-clamp electrophysiology.

Preparation of Cesium Gluconate-Based Internal Solution

A standard intracellular solution for blocking potassium channels is as follows.[5]

Components:

| Reagent | Concentration (mM) |

| Cesium Gluconate | 120-135 |

| HEPES | 10 |

| EGTA | 0.2-10 |

| MgCl₂ | 2 |

| ATP-Mg | 2-4 |

| GTP-Tris | 0.3 |

| NaCl | 2-10 |

| QX-314 (optional, for Na⁺ channel block) | 5 |

Preparation Steps:

-

Dissolve the salts in approximately 80% of the final volume of high-purity water.

-

Adjust the pH to 7.2-7.3 with Cesium Hydroxide (CsOH).

-

Bring the solution to the final volume.

-

Measure and adjust the osmolarity to be slightly lower (10-20 mOsm) than the external solution.

-

On the day of the experiment, add fresh ATP and GTP.

-

Filter the solution through a 0.22 µm syringe filter before use.

Whole-Cell Voltage-Clamp Protocol for Determining Voltage-Dependent Block

This protocol is designed to measure the current-voltage (I-V) relationship of a specific potassium channel in the presence and absence of intracellular cesium to determine the voltage-dependence of the block.

Experimental Setup:

-

Cell Type: A cell line heterologously expressing the potassium channel of interest (e.g., HEK293 cells) or primary cells endogenously expressing the channel.

-

Recording Configuration: Whole-cell patch-clamp.

-

External Solution: Physiological saline solution appropriate for the cell type (e.g., Tyrode's or ACSF).

-

Internal Solution: Cesium gluconate-based solution as described above. A control recording should be performed with a potassium gluconate-based internal solution.

Voltage Protocol:

-

Hold the cell at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to a range of potentials to activate the channels (e.g., from -60 mV to +60 mV in 10 mV increments). The duration of the steps should be sufficient to allow the current to reach a steady state.

-

Return the membrane potential to the holding potential after each test pulse.

-

To assess the block of inward currents, a series of hyperpolarizing steps can be applied from the holding potential.

Data Analysis:

-

Measure the peak or steady-state outward and/or inward current at each voltage step.

-

Plot the current amplitude as a function of the voltage to generate an I-V curve.

-

Compare the I-V curves obtained with the potassium-based (control) and cesium-based internal solutions. The reduction in current in the presence of cesium indicates the degree of block at each voltage.

-

To quantify the voltage dependence of the block, the fractional block (1 - ICs/IK) can be plotted against the membrane potential.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and procedures.

Caption: Mechanism of potassium channel blockade by intracellular cesium.

Caption: Experimental workflow for characterizing voltage-dependent block.

Caption: Logical relationship for determining voltage-dependent block.

References

- 1. Analysis of the effects of cesium ions on potassium channel currents in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. K+ -independent Kir blockade by external Cs+ and Ba2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The voltage-dependent block of ATP-sensitive potassium channels of frog skeletal muscle by caesium and barium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Cs+ blockade in a Ca2+-activated K+ channel from smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. re-place.be [re-place.be]

Physical and chemical properties of Cesium gluconate for lab use.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physical and chemical properties of Cesium gluconate, alongside detailed experimental protocols for its application in laboratory settings, particularly in the field of electrophysiology.

Core Physical and Chemical Properties

Cesium gluconate is primarily utilized in laboratory research as a key component of internal solutions for patch-clamp electrophysiology. Its principal function is to block potassium (K+) channels, thereby enabling the stable recording of synaptic currents. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁CsO₇ | [1][2][3] |

| Molecular Weight | 328.05 g/mol | [1][2][3] |

| Appearance | White solid | [1] |

| Solubility | Soluble in water (up to 200 mM) | [1] |

| Standard Molar Enthalpy of Formation (s) | -(1789.21 ± 0.52) kJ·mol⁻¹ | [4] |

| Molar Heat Capacity (s, 298.15 K) | (204.93 ± 2.05) J·K⁻¹·mol⁻¹ | [4] |

| Standard Molar Entropy (s, 298.15 K) | (228.21 ± 2.28) J·K⁻¹·mol⁻¹ | [4] |

| Crystal Structure | Monoclinic, space group P21 | [4] |

Safety Information

A specific Safety Data Sheet (SDS) for Cesium gluconate is not widely available. However, safety precautions can be inferred from the SDS of its components and related compounds.

-

Cesium: Elemental cesium reacts violently with water.[7][8] While Cesium gluconate is a stable salt, caution should be exercised.

-

Gluconate Salts: Other gluconate salts (e.g., potassium, calcium) are generally considered to have low toxicity but may cause irritation to the eyes, skin, and respiratory tract.[5][9]

-

Handling: It is recommended to handle Cesium gluconate with standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[10]

Mechanism of Action in Electrophysiology

In electrophysiological studies, intracellular cesium ions act as a broad-spectrum blocker of potassium (K+) channels.[11] This blockade is voltage-dependent.[11][12] By replacing potassium in the intracellular (pipette) solution, cesium reduces outward potassium currents that can contaminate the recording of other ionic currents, such as those mediated by ligand-gated ion channels. This enhances the quality and stability of voltage-clamp recordings, a condition often referred to as improving the "space clamp".[13] The larger size of the cesium ion, compared to potassium, hinders its passage through the pore of many potassium channel subtypes.[14]

Experimental Protocols

Cesium gluconate is a cornerstone for the intracellular solution used in whole-cell voltage-clamp recordings to isolate and study excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).

Preparation of Cesium Gluconate-Based Internal Solution

This protocol outlines the preparation of a typical Cesium gluconate-based internal solution for patch-clamp recording.

Materials:

-

Cesium hydroxide (B78521) (CsOH)

-

D-gluconic acid

-

HEPES

-

EGTA

-

Sodium chloride (NaCl)

-

Tetraethylammonium (TEA) chloride

-

Magnesium ATP (Mg-ATP)

-

Tris-GTP (GTP-Tris)

-

Phosphocreatine-Tris

-

QX-314 Bromide (optional, for blocking voltage-gated sodium channels)

-

Deionized water (ddH₂O)

-

pH meter

-

Osmometer

Procedure:

-

Prepare the base Cesium Gluconate solution: In a suitable container, dissolve Cesium hydroxide and D-gluconic acid in ddH₂O to achieve the desired final concentration (e.g., 117-130 mM).[15][16] Allow the solution to equilibrate for at least 30 minutes.

-

Add other components: To the Cesium gluconate solution, add HEPES (e.g., 10-20 mM), EGTA (e.g., 0.2-0.4 mM), NaCl (e.g., 2-4 mM), and TEA chloride (e.g., 5 mM).[15][16] If desired, add QX-314 (e.g., 0.2 mM) to block sodium channels.[16]

-

Adjust pH: Measure the pH of the solution and adjust it to the target range of 7.2-7.3 using a solution of CsOH.[15]

-

Adjust Osmolarity: Measure the osmolarity of the solution. Adjust it to the desired range (typically 280-295 mOsm) by adding ddH₂O.[15] The osmolarity of the internal solution should ideally be slightly lower than that of the external (ACSF) solution.

-

Add Energy Sources (Freshly on the day of experiment): On the day of the recording, add Mg-ATP (e.g., 4 mM), GTP-Tris (e.g., 0.3 mM), and Phosphocreatine-Tris (e.g., 14 mM) to the internal solution.[16] These components are less stable and are best added fresh.

-

Aliquot and Store: Aliquot the final internal solution into small, single-use volumes and store at -20°C. Thaw and keep on ice during the experiment.

Caption: Workflow for preparing Cesium gluconate internal solution.

Whole-Cell Voltage-Clamp Recording to Isolate EPSCs and IPSCs

This protocol provides a generalized workflow for using a Cesium gluconate-based internal solution to record synaptic currents from a neuron in a brain slice preparation.

Procedure:

-

Prepare Brain Slices: Prepare acute brain slices from the desired region of interest and maintain them in artificial cerebrospinal fluid (ACSF).

-

Prepare the Recording Pipette: Pull a glass micropipette with an appropriate tip resistance (typically 2-5 MΩ). Fill the pipette with the freshly prepared and filtered Cesium gluconate internal solution.

-

Establish a Giga-ohm Seal: Under microscopic guidance, approach a target neuron with the recording pipette. Apply gentle positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Establish Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Record Synaptic Currents:

-

Isolating EPSCs: Clamp the neuron's membrane potential at the reversal potential for GABAergic (inhibitory) currents (typically around -70 mV). At this holding potential, inhibitory currents will be minimized, allowing for the recording of inward excitatory postsynaptic currents (EPSCs).

-

Isolating IPSCs: Clamp the neuron's membrane potential at the reversal potential for glutamatergic (excitatory) currents (typically around 0 mV). At this holding potential, excitatory currents will be minimized, allowing for the recording of outward inhibitory postsynaptic currents (IPSCs).

-

-

Data Acquisition and Analysis: Record the currents using appropriate data acquisition software and hardware. Analyze the frequency, amplitude, and kinetics of the recorded EPSCs and IPSCs.

Caption: Experimental workflow for recording EPSCs and IPSCs.

References

- 1. content.labscoop.com [content.labscoop.com]

- 2. CeGlu | C6H11CsO7 | CID 23709149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cesium Gluconate (Cs-Gluc) | Internal solution potassium channel blocker | Hello Bio [hellobio.com]

- 4. researchgate.net [researchgate.net]

- 5. ICSC 1736 - CALCIUM GLUCONATE [inchem.org]

- 6. Calcium gluconate CAS#: 299-28-5 [m.chemicalbook.com]

- 7. phi.com [phi.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Analysis of the effects of cesium ions on potassium channel currents in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Cs+ blockade in a Ca2+-activated K+ channel from smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An ion's view of the potassium channel. The structure of the permeation pathway as sensed by a variety of blocking ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. re-place.be [re-place.be]

- 16. Deficient tonic GABAergic conductance and synaptic balance in the fragile X syndrome amygdala - PMC [pmc.ncbi.nlm.nih.gov]

Cesium Gluconate in Aqueous Solutions for Electrophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use and properties of cesium gluconate in aqueous solutions for electrophysiological applications. Cesium gluconate is a critical tool for researchers studying ion channel function and synaptic transmission, primarily utilized as the main component of internal solutions in patch-clamp recordings. Its ability to block potassium channels enhances the quality of voltage-clamp recordings, making it an invaluable asset in neuroscience and drug discovery.

The Role of Cesium Gluconate in Electrophysiology

In whole-cell patch-clamp electrophysiology, the internal solution within the recording pipette dialyzes into the cell, replacing the native cytoplasm. This allows for the precise control of the intracellular ionic environment. Cesium (Cs⁺) ions are effective blockers of most potassium (K⁺) channels.[1][2] By replacing potassium with cesium in the internal solution, researchers can significantly reduce potassium currents, which are often large and can obscure the smaller currents under investigation, such as those from ligand-gated ion channels (e.g., AMPA and NMDA receptors) or voltage-gated calcium channels.

The use of a cesium-based internal solution leads to a better "space clamp," which is the ability to control the membrane potential uniformly across the entire cell.[1] This is particularly crucial when recording from morphologically complex cells like neurons. The reduction in potassium conductance increases the input resistance of the cell, thereby enhancing the voltage response to small synaptic currents.

Solubility of Cesium Gluconate

| Compound | Solvent | Solubility | Reference |

| Cesium Gluconate | Water | 200 mM | [3][4] |

The solubility of other gluconate salts, such as sodium and calcium gluconate, is known to be temperature-dependent.[5][6] It is reasonable to infer that the solubility of cesium gluconate will also be affected by temperature, likely increasing with higher temperatures. The presence of other salts and solutes in a complex internal solution can also influence the solubility of cesium gluconate through common ion effects and changes in the solution's ionic strength.

Experimental Protocols for Cesium Gluconate-Based Internal Solutions

The following tables provide examples of commonly used cesium gluconate-based internal solutions for patch-clamp electrophysiology. These recipes have been compiled from various research publications and protocols.

Table 1: Example Cesium Gluconate Internal Solution for Voltage-Clamp Recordings

This solution is designed for recording excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).

| Component | Concentration (mM) | Molecular Weight ( g/mol ) | Amount for 100 mL (g) |

| Cesium Gluconate | 130 | 328.05 | 4.26465 |

| HEPES | 10 | 238.3 | 0.2383 |

| EGTA | 0.6 | 380.35 | 0.02282 |

| MgCl₂ | 3 | 95.211 | 0.02856 |

| NaCl | 1 | 58.44 | 0.00584 |

| CsCl | 0.4 | 168.36 | 0.00673 |

| ATP-Mg | 4 | 507.18 | 0.20287 |

| GTP-Na | 0.3 | 523.18 | 0.01570 |

| Phosphocreatine-di(Tris) | 10 | 453.3 | 0.4533 |

Protocol for Preparation:

-

Start with approximately 80 mL of high-purity (e.g., 18 MΩ·cm) water in a beaker with a stir bar.

-

Add the cesium gluconate and stir until fully dissolved.

-

Add the remaining salts (HEPES, EGTA, MgCl₂, NaCl, CsCl, Phosphocreatine) one by one, ensuring each is dissolved before adding the next.

-

Adjust the pH to 7.2-7.3 using a concentrated solution of Cesium Hydroxide (CsOH).

-

Bring the total volume to 100 mL with high-purity water.

-

Measure the osmolarity and adjust to the desired range (typically 280-295 mOsm) by adding more water (to decrease) or a small amount of a concentrated cesium gluconate solution (to increase).

-

On the day of the experiment, add the ATP and GTP to the solution.

-

Filter the final solution through a 0.22 µm syringe filter before use.

Table 2: Alternative Cesium Gluconate Internal Solution

This protocol involves preparing cesium gluconate in situ from gluconic acid and cesium hydroxide.[7]

| Component | Concentration (mM) | Notes |

| D-Gluconic acid | 117 | |

| Cesium Hydroxide (CsOH) | 117 | |

| HEPES | 20 | |

| EGTA | 0.4 | |

| NaCl | 2.8 | |

| Tetraethylammonium (TEA) chloride | 5 |

Protocol for Preparation: [7]

-

To prepare a 117 mM Cs-Gluconate solution, mix 4.62 g of D-gluconic acid with 3.54 g of CsOH.

-

Add high-purity water to 90 mL and allow it to equilibrate for 30 minutes.

-

Add the solid ingredients: HEPES, EGTA, NaCl, and TEA chloride.

-

Add water to bring the volume to approximately 97 mL.

-

Adjust the pH of the solution to 7.2 - 7.3 with 50% CsOH.

-

Check the osmolarity and adjust as needed with water. A typical range is ~280 - 285 mOsm.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Preparing Cesium Gluconate Internal Solution

Caption: Workflow for preparing a Cs-Gluconate internal solution.

Diagram 2: Role of Intracellular Cesium in Blocking Potassium Channels

Caption: Cesium ions from the pipette block potassium channels.

Factors Influencing the Stability and Use of Cesium Gluconate Solutions

Several factors can affect the quality and stability of cesium gluconate internal solutions:

-

pH: The pH of the internal solution is critical and should be carefully adjusted, typically to a physiological range of 7.2-7.4.[1] Inadequate pH can affect ion channel function and overall cell health.

-

Osmolarity: The osmolarity of the internal solution should be slightly lower (10-20 mOsm) than the external solution to ensure a good seal and prevent cell swelling or shrinking.[1][7]

-

Purity of Reagents: The use of high-purity water and analytical grade reagents is essential to avoid contamination that could affect experimental results.

-

Storage: Cesium gluconate solutions are often prepared in batches and stored frozen at -20°C.[3] It is recommended to aliquot the solution before freezing to avoid multiple freeze-thaw cycles. Energy-rich components like ATP and GTP are typically added on the day of the experiment as they can degrade over time, even when frozen.[1]

-

Precipitation: Potassium gluconate solutions have been noted to sometimes precipitate and clog the recording pipette.[1] While this is less commonly reported for cesium gluconate, it is good practice to visually inspect the solution for any precipitates before use, especially after thawing. Filtering the solution immediately before use is a recommended final step.

By carefully controlling these factors, researchers can prepare stable and effective cesium gluconate-based internal solutions for high-quality electrophysiological recordings.

References

- 1. scientifica.uk.com [scientifica.uk.com]

- 2. researchgate.net [researchgate.net]

- 3. Cesium Gluconate (Cs-Gluc) | Internal solution potassium channel blocker | Hello Bio [hellobio.com]

- 4. content.labscoop.com [content.labscoop.com]

- 5. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. re-place.be [re-place.be]

A Technical Guide to Cesium Gluconate and Cesium Chloride in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the key differences between cesium gluconate and cesium chloride, two cesium salts with distinct and critical applications in experimental research. Understanding their unique properties is paramount for designing robust experiments, particularly in the fields of molecular biology, electrophysiology, and virology. This document provides a comprehensive overview of their primary uses, underlying mechanisms, and detailed experimental protocols.

Core Differences at a Glance

While both are salts of the alkali metal cesium, the divergence in their experimental applications stems from the properties of their respective anions: the small, physiologically relevant chloride (Cl⁻) versus the large, generally inert gluconate (C₆H₁₁O₇⁻).

| Feature | Cesium Chloride (CsCl) | Cesium Gluconate (Cs-Gluconate) |

| Primary Application | Density gradient ultracentrifugation for separation of macromolecules (DNA, RNA), viruses, and organelles.[1][2][3][4] | Internal solution component in patch-clamp electrophysiology for blocking potassium (K⁺) channels.[5][6][7] |

| Mechanism of Action | Forms a density gradient under high centrifugal force, allowing for isopycnic separation based on buoyant density.[3][8] | Cesium ions (Cs⁺) are larger than potassium ions and block the pore of K⁺ channels, thereby reducing potassium currents.[7][9] |

| Anion Properties | Chloride is a small, highly mobile, and physiologically significant anion. High intracellular chloride can alter the reversal potential of GABA-A receptor currents.[5][10] | Gluconate is a large, organic anion considered relatively inert, minimizing its impact on intracellular chloride concentration and associated currents.[5][10] It has also been shown to inhibit CLC-3 chloride channels and citrate (B86180) transporters.[11][12] |

| Solution Preparation | Readily dissolves in water to form a clear solution.[4] | Preparation from gluconic acid and cesium hydroxide (B78521) can be challenging due to slow pH stabilization.[13] Pre-made salts are commercially available to simplify this process.[14][15] |

| Toxicity & Handling | Non-radioactive CsCl has relatively low toxicity but can substitute for potassium in biological systems, potentially leading to hypokalemia.[1][16] Radioactive isotopes are hazardous.[4][17] | Considered to have low toxicity in experimental concentrations. Gluconate itself is found naturally in fruits and is used as a food additive.[12] |

Cesium Chloride in Detail: The Separation Standard

Cesium chloride is the gold standard for isopycnic centrifugation, a technique that separates molecules based on their buoyant density.[3][4] When a concentrated solution of CsCl is subjected to ultracentrifugation, the salt forms a continuous density gradient.[1][3] Biological macromolecules or particles layered on this gradient will migrate to the point where their density equals that of the surrounding CsCl solution, allowing for high-resolution separation.

Key Experimental Applications of Cesium Chloride

-

Plasmid DNA Purification: Separation of supercoiled plasmid DNA from chromosomal DNA and RNA.[18]

-

Viral Vector Purification: Isolation of viral particles, such as adenoviruses and bacteriophages, from crude cell lysates.[2][19][20]

-

Subcellular Fractionation: Separation of organelles and other cellular components.

-

Analysis of DNA Structure: Separating DNA of different G-C contents or topoisomers.[3]

Experimental Protocol: Purification of Adenovirus using CsCl Density Gradient Ultracentrifugation

This protocol provides a standard method for purifying adenoviral vectors.[2]

Materials:

-

HEK293 cell lysate containing adenovirus

-

Cesium chloride (solid)

-

Tris-HCl buffer (pH 8.0)

-

Dialysis buffer

-

Ultracentrifuge and appropriate rotor (e.g., SW41)

-

Ultracentrifuge tubes

-

Syringe and large gauge needle

Methodology:

-

Preparation of CsCl Solutions:

-

Prepare two CsCl solutions with densities of 1.25 g/mL and 1.45 g/mL in Tris-HCl buffer. Check densities accurately using a refractometer.

-

-

Gradient Formation:

-

Carefully layer 4 mL of the 1.45 g/mL CsCl solution into an ultracentrifuge tube.

-

Gently overlay this with 4 mL of the 1.25 g/mL CsCl solution to create a step gradient.

-

-

Sample Loading:

-

Carefully layer the clarified viral lysate on top of the CsCl gradient.

-

-

Ultracentrifugation:

-

Balance the tubes precisely.

-

Centrifuge at 35,000 rpm for 2 hours at 4°C. A visible band corresponding to the purified virus should form at the interface of the two CsCl solutions.

-

-

Virus Collection:

-

Puncture the side of the tube with a syringe and needle just below the viral band.

-

Carefully aspirate the viral band.

-

-

Desalting:

-

To remove the CsCl, dialyze the collected virus against a suitable storage buffer (e.g., Tris-based buffer with glycerol) overnight at 4°C using a dialysis cassette.[8]

-

Cesium Gluconate in Detail: The Electrophysiologist's Tool

Cesium gluconate is a cornerstone of modern electrophysiology, specifically in whole-cell patch-clamp recordings.[5] Its primary function is to act as a potassium channel blocker when included in the internal pipette solution.[6][7] By replacing potassium with cesium in the intracellular solution, researchers can effectively eliminate most potassium currents, which would otherwise dominate the electrical activity of the cell.

Key Experimental Applications of Cesium Gluconate

-

Voltage-Clamp Recordings: By blocking outward K⁺ currents, cesium improves the quality of the voltage clamp, especially at depolarized potentials. This allows for the stable recording of synaptic currents (EPSCs and IPSCs) or voltage-gated sodium and calcium currents.[5][6][9]

-

Isolation of Synaptic Currents: Enhances the resolution of excitatory (glutamatergic) and inhibitory (GABAergic) synaptic currents by increasing the cell's input resistance.[5]

-

Studying Ion Channel Pharmacology: Provides a stable baseline for testing the effects of drugs on specific ion channels without the interference of K⁺ conductances.

Mechanism of Action in Patch-Clamp Electrophysiology

In a typical neuron, the resting membrane potential is largely determined by the flow of potassium ions through leak channels. During a whole-cell patch-clamp experiment, the contents of the recording pipette dialyze into the cell.[5] When the pipette contains a cesium-based solution, Cs⁺ ions enter the cell and, due to their larger ionic radius, physically obstruct the pore of most potassium channels. This blockade prevents the efflux of K⁺, leading to several advantageous changes for voltage-clamp experiments.

Experimental Protocol: Preparation of a Cesium-Gluconate Based Internal Solution

This protocol outlines the preparation of a typical internal solution for whole-cell voltage-clamp recordings.[21]

Materials:

-

Cesium Gluconate (pre-made salt) or D-Gluconic acid and Cesium Hydroxide (CsOH)

-

HEPES

-

EGTA

-

MgCl₂

-

ATP-Mg and GTP-Na (added fresh)

-

QX-314 (optional, to block sodium channels)

-

Ultrapure water

-

pH meter and osmometer

Methodology:

-

Dissolve Main Components:

-

In approximately 80% of the final volume of ultrapure water, dissolve Cesium Gluconate (e.g., to a final concentration of 117-130 mM).

-

If starting from acid/base, dissolve D-gluconic acid and slowly titrate with CsOH to the desired pH, allowing significant time for stabilization.[13][21]

-

Add other salts such as HEPES (10 mM), EGTA (0.4 mM), and MgCl₂ (2 mM).

-

-

pH and Osmolarity Adjustment:

-

Adjust the pH to 7.2-7.3 using a 1M CsOH solution.

-

Bring the solution to the final volume.

-

Measure the osmolarity and adjust to the desired range (typically 280-295 mOsm) by adding ultrapure water or a small amount of a concentrated salt solution.

-

-

Final Additions and Storage:

-

On the day of the experiment, add fresh aliquots of ATP (e.g., 4 mM) and GTP (e.g., 0.3 mM) to the internal solution.[21] If desired, add QX-314 (e.g., 5 mM).

-

Filter the solution through a 0.22 µm syringe filter.

-

Store the main solution in aliquots at -20°C. Keep the daily working solution on ice.

-

Logical Comparison of Experimental Choice

The decision to use cesium chloride versus cesium gluconate is dictated entirely by the experimental goal. The following diagram illustrates the logical decision-making process.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. Purification of Adenovirus by Cesium Chloride Density Gradients [bio-protocol.org]

- 3. mun.ca [mun.ca]

- 4. Caesium chloride - Wikipedia [en.wikipedia.org]

- 5. swharden.com [swharden.com]

- 6. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]

- 7. scientifica.uk.com [scientifica.uk.com]

- 8. teknova.com [teknova.com]

- 9. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gluconate suppresses seizure activity in developing brains by inhibiting CLC-3 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Potential Use of Gluconate in Cancer Therapy [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Hello Bio launches ‘ready-made’ cesium gluconate for electrophysiologists [hellobio.com]

- 15. Cesium gluconate - 'ready made' for intracellular solutions [hellobio.com]

- 16. mskcc.org [mskcc.org]

- 17. Goiânia accident - Wikipedia [en.wikipedia.org]

- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 19. Cesium Chloride Protocol for Phage [protocols.io]

- 20. static.igem.org [static.igem.org]

- 21. re-place.be [re-place.be]

The Role of Cesium Gluconate in the Electrophysiological Study of Excitatory and Inhibitory Synaptic Currents: A Technical Guide

This guide provides a comprehensive overview of the application of Cesium (Cs+) gluconate-based intracellular solutions in the study of excitatory and inhibitory synaptic currents. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and data presentation for utilizing this essential tool in patch-clamp electrophysiology.

Core Principles: Isolating Synaptic Events

The fundamental challenge in studying synaptic transmission is the concurrent activation of multiple voltage- and ligand-gated ion channels. To dissect the specific contributions of excitatory (e.g., glutamate-mediated) and inhibitory (e.g., GABA-mediated) inputs, it is crucial to pharmacologically and ionically isolate the currents of interest. Cesium gluconate is a primary component of intracellular pipette solutions designed for this purpose, primarily through its action as a potent potassium (K+) channel blocker.

The Role of Cesium (Cs+): Potassium Channel Blockade

In whole-cell patch-clamp recordings, the contents of the recording pipette diffuse into and replace the cell's cytoplasm.[1] When Cesium is the primary cation in the internal solution, it effectively blocks most potassium channels from the inside.[2][3] The larger ionic radius of the hydrated Cesium ion prevents it from passing through the narrow pore of most K+ channels.[2][4]

The blockade of K+ channels has two major experimental advantages:

-

Enhanced Synaptic Currents : By blocking outward K+ currents, which would otherwise shunt the membrane, the cell's input resistance is significantly increased. This leads to larger voltage deflections for a given synaptic current, making small events like miniature postsynaptic currents easier to detect.[1][5]

-

Improved Voltage Clamp : The elimination of voltage-gated K+ conductances allows for more stable voltage control, especially at depolarized membrane potentials. This is critical for studying voltage-dependent receptors like the NMDA receptor or for isolating inhibitory currents at the reversal potential for excitatory ions (around 0 mV).[1][2][5]

It is important to note that because K+ channels are essential for action potential repolarization, Cs+-based internal solutions are unsuitable for experiments studying neuronal firing patterns.[1][6]

The Role of Gluconate: A Largely Inert Anion

Gluconate is used as the primary anion to accompany Cesium because it is relatively large and less permeant through most ion channels compared to chloride (Cl-), thus minimizing its interference with the currents under investigation.[1] However, it is not entirely inert and has been shown to have several effects:

-

Calcium Chelation : Gluconate can bind to Ca2+ ions with a low affinity, which may influence calcium-dependent processes.[2]

-

Chloride Channel Inhibition : Some studies have demonstrated that gluconate can inhibit certain types of chloride channels, such as CLC-3, which can suppress seizure-like activity in developing brains.[7][8]

-

NMDA Receptor Blockade : At low concentrations, gluconate has been found to act as an antagonist at NMDA receptors, an important consideration when studying excitatory neurotransmission.[9]

Data Presentation: Intracellular Solution Compositions

The precise composition of the intracellular solution is critical for experimental success. Below are typical compositions for Cesium gluconate-based internal solutions used in studying synaptic currents.

| Component | Concentration Range (mM) | Purpose |

| Cesium Gluconate | 110 - 130 | Primary cation; blocks K+ channels. |

| HEPES | 10 - 20 | pH buffer to maintain physiological pH (7.2-7.4). |

| EGTA / BAPTA | 0.2 - 10 | Calcium chelator to buffer intracellular Ca2+ and block Ca2+-dependent processes. |

| NaCl / CsCl | 2 - 15 | Sets the intracellular chloride concentration to define the reversal potential for GABA-A receptors. |

| MgCl2 | 0 - 2 | Divalent cation, cofactor for enzymes. |

| Mg-ATP | 2 - 4 | Energy source to maintain cell health and ATP-dependent processes. |

| Na-GTP / Tris-GTP | 0.2 - 0.4 | Energy source for G-protein coupled signaling and other cellular functions. |

| Phosphocreatine | 10 - 14 | Energy buffer to regenerate ATP. |

| QX-314 | 1 - 10 | Blocks voltage-gated sodium channels from inside the cell, preventing action potentials. |

| Biocytin | 0.3% - 0.5% | Allows for post-hoc morphological reconstruction of the recorded neuron.[1] |

Table 1: Common components and concentration ranges for Cesium gluconate-based intracellular recording solutions. Concentrations are derived from multiple sources.[6][10][11][12][13]

Experimental Protocols & Workflows

Protocol: Preparation of a Cesium Gluconate-Based Intracellular Solution

This protocol provides a method for preparing 100 mL of a standard Cs-gluconate internal solution.

Materials:

-

Cesium Hydroxide (CsOH)

-

D-Gluconic acid

-

HEPES

-

EGTA

-

Cesium Chloride (CsCl)

-

Magnesium Chloride (MgCl2)

-

Mg-ATP

-

Na-GTP

-

Phosphocreatine

-

QX-314 Bromide

-

Ultrapure water (ddH2O)

-

Cesium Hydroxide (CsOH) solution for pH adjustment

-

Calibrated pH meter and osmometer

Procedure:

-

Prepare Cs-Gluconate Stock: In a beaker, combine 117 mM of D-gluconic acid with 117 mM of CsOH.[6] Add ddH2O to 90% of the final desired volume (e.g., 90 mL for a 100 mL solution) and allow it to equilibrate for 30 minutes.[6]

-

Add Other Components: Add the solid ingredients (e.g., HEPES, EGTA, CsCl, MgCl2, Phosphocreatine, QX-314) to the solution and stir until fully dissolved.

-

Adjust pH: Carefully adjust the pH of the solution to 7.25 - 7.30 using a CsOH solution.[1][2] This step is critical as some components, like BAPTA, will only dissolve near the target pH.[14]

-

Adjust Osmolarity: Measure the osmolarity. Adjust it to be 10-20 mOsm lower than the external recording solution (ACSF), which is typically around 300-310 mOsm.[2][6] Use ddH2O to lower the osmolarity or a small amount of the primary salt (Cs-gluconate) to increase it.[2]

-

Final Volume and Storage: Bring the solution to the final volume with ddH2O.

-

Add Energy Sources: On the day of the experiment, add the temperature-sensitive components, Mg-ATP and Na-GTP, to the solution.[6] Keep the final solution on ice.

-

Filter and Aliquot: Filter the solution through a 0.22 µm syringe filter.[2] Aliquot into smaller volumes and store at -20°C or below.

Workflow: Isolating Excitatory and Inhibitory Synaptic Currents

The following workflow outlines the process of using a Cs-gluconate internal solution to record both EPSCs and IPSCs from the same neuron.

Signaling Pathways and Mechanisms

Mechanism of K+ Channel Blockade by Cesium

The primary mechanism of action for intracellular Cesium is the physical occlusion of the potassium channel pore. This blockade is often voltage-dependent.[15]

Studying an Excitatory Synapse

At an excitatory synapse, glutamate (B1630785) is released and binds to AMPA and NMDA receptors. With a Cs-gluconate internal solution, holding the neuron at -70 mV allows for the recording of inward Na+ and Ca2+ currents through these receptors, while outward currents are minimized.

Studying an Inhibitory Synapse

At an inhibitory synapse, GABA is released and binds to GABA-A receptors, which are permeable to chloride (Cl-). The direction of Cl- flow depends on the holding potential relative to the Cl- reversal potential (ECl). With a low intracellular Cl- concentration and a holding potential of 0 mV, the opening of GABA-A channels results in an inward flow of Cl- (or outward flow of positive charge carriers), recorded as an outward current.

Conclusion and Best Practices

Cesium gluconate-based intracellular solutions are an indispensable tool for the functional isolation and characterization of excitatory and inhibitory synaptic currents. By effectively blocking potassium channels, these solutions enhance the signal-to-noise ratio and improve voltage clamp stability, allowing for precise measurement of synaptic events. Researchers should remain aware of the potential non-specific effects of both cesium and gluconate ions and carefully design control experiments. The choice of specific ionic concentrations, particularly chloride, must be tailored to the experimental question to accurately determine the properties of the synaptic currents under investigation.

References

- 1. swharden.com [swharden.com]

- 2. scientifica.uk.com [scientifica.uk.com]

- 3. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. re-place.be [re-place.be]

- 7. Gluconate suppresses seizure activity in developing brains by inhibiting CLC-3 chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gluconate suppresses seizure activity in developing brains by inhibiting CLC-3 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protection of excitotoxic neuronal death by gluconate through blockade of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drexel.edu [drexel.edu]

- 11. Deficient tonic GABAergic conductance and synaptic balance in the fragile X syndrome amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M-Current Inhibition in Hippocampal Excitatory Neurons Triggers Intrinsic and Synaptic Homeostatic Responses at Different Temporal Scales | Journal of Neuroscience [jneurosci.org]

- 14. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of the effects of cesium ions on potassium channel currents in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Applications of Cesium Gluconate

Abstract: While Cesium Gluconate is a critical tool in the field of electrophysiology, its applications beyond this domain are not well-documented. This technical guide provides a comprehensive overview of the primary use of cesium gluconate in patch-clamp techniques, and explores the distinct therapeutic and research applications of its constituent ions, cesium and gluconate. We delve into the use of cesium salts in alternative cancer therapies and the established role of radioactive cesium isotopes in brachytherapy. Furthermore, we examine the emerging role of gluconate as a bioactive molecule in cancer therapy and drug delivery. This guide also includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Cesium Gluconate

Cesium gluconate (C₆H₁₁CsO₇) is the cesium salt of gluconic acid. It is primarily recognized for its use as a component in intracellular solutions for patch-clamp electrophysiology, where the cesium ion (Cs⁺) acts as a potent blocker of potassium (K⁺) channels.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of cesium gluconate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁CsO₇ | [3][4] |

| Molecular Weight | 328.05 g/mol | [3][4] |

| Appearance | White solid | [3] |

| Solubility in Water | 200 mM | [1] |

| Crystal Structure | Monoclinic, space group P21 | [5] |

| Standard Molar Enthalpy of Formation | -(1789.21 ± 0.52) kJ·mol⁻¹ | [5] |

| Molar Heat Capacity (at 298.15 K) | (204.93 ± 2.05) J·K⁻¹·mol⁻¹ | [5] |

| Standard Molar Entropy (at 298.15 K) | (228.21 ± 2.28) J·K⁻¹·mol⁻¹ | [5] |

Synthesis of Cesium Gluconate

While commercially available, cesium gluconate can also be synthesized in the laboratory. The process typically involves the titration of gluconic acid with cesium hydroxide (B78521).

Experimental Protocol: Laboratory Synthesis of Cesium Gluconate

This protocol is adapted from methods described for preparing intracellular solutions for electrophysiology.[6]

Materials:

-

Gluconic acid (C₆H₁₂O₇)

-

Cesium hydroxide (CsOH)

-

Methanol (B129727), cold (-20°C)

-

Activated charcoal

-

Deionized water

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve gluconic acid in a minimal amount of deionized water.

-

Carefully titrate the gluconic acid solution with a cesium hydroxide solution to a pH of 7.0.

-

Add cold methanol to the solution until it becomes slightly opaque, indicating the start of precipitation.

-

Store the solution at 4°C overnight to allow for crystallization.

-

Filter the crystals and redissolve them in a minimum volume of deionized water.

-

Add activated charcoal to the solution to decolorize it, then filter the mixture through a fluted filter to remove the charcoal.

-

Precipitate the cesium gluconate from the clear filtrate by adding cold methanol.

-

Filter the purified crystals and dry them overnight in a drying oven at 40°C.

Primary Application: Patch-Clamp Electrophysiology

The most established and widespread application of cesium gluconate is in the field of electrophysiology, specifically in the whole-cell patch-clamp technique.

Mechanism of Action: Potassium Channel Blockade

In patch-clamp experiments, cesium gluconate is used in the intracellular solution that perfuses the cell through the recording pipette. The cesium ion (Cs⁺) is a well-known blocker of most types of potassium (K⁺) channels.[7][8][9] This blockade is crucial for several reasons:

-

It reduces outward K⁺ currents that can contaminate the recording of inward currents, such as those through voltage-gated sodium (Na⁺) or calcium (Ca²⁺) channels, or ligand-gated channels.

-

By increasing the membrane resistance, it improves the space clamp of the neuron, allowing for more accurate voltage control over the entire cell.

The gluconate anion is used as a relatively inert counter-ion to cesium, as it does not readily pass through chloride channels.

References

- 1. Cesium Gluconate (Cs-Gluc) | Internal solution potassium channel blocker | Hello Bio [hellobio.com]

- 2. Cesium gluconate - 'ready made' for intracellular solutions [hellobio.com]

- 3. content.labscoop.com [content.labscoop.com]

- 4. CeGlu | C6H11CsO7 | CID 23709149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the effects of cesium ions on potassium channel currents in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Cs+, Li+ and Na+ on the potassium conductance and gating kinetics in the frog node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Cesium Gluconate in a Laboratory Setting

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and laboratory applications only and is not for therapeutic or diagnostic use. Cesium gluconate is for research use only and not for human or veterinary use.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use. If an SDS for Cesium Gluconate is not available, it should be handled as a substance of unknown toxicity, and the precautionary principle should be applied.

Introduction

Cesium gluconate (C₆H₁₁CsO₇) is a cesium salt of D-gluconic acid.[2] It is primarily utilized in laboratory settings as a component in intracellular solutions for patch-clamp electrophysiology.[1][2][3] In this application, cesium ions act to block potassium (K⁺) channels, which is crucial for studying excitatory and inhibitory postsynaptic currents.[1][2] Given its specialized application and the limited availability of comprehensive safety data, a thorough understanding of its potential hazards and proper handling procedures is critical for ensuring laboratory safety.

This guide synthesizes available information on cesium compounds and gluconate salts to provide a framework for the safe handling of cesium gluconate.

Hazard Identification and Classification

-

Cesium Compounds: While cesium itself is of relatively low toxicity, certain cesium salts, such as cesium chloride, have been associated with adverse health effects in humans, including cardiac arrhythmias, hypokalemia, and syncope when ingested.[4][5][6] Animal studies on various cesium compounds have shown a range of toxicities.[5][7]

-

Gluconate Salts: Gluconate salts are generally considered to have low toxicity. However, like any chemical, they can cause irritation upon contact.

Based on this information, Cesium Gluconate should be treated as a potentially hazardous substance. The primary routes of exposure to be concerned about in a laboratory setting are inhalation of dust, skin and eye contact, and ingestion.[8]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for safe handling.

| Property | Value | Source |

| Chemical Name | D-Gluconic acid cesium salt | [2] |

| Molecular Formula | C₆H₁₁CsO₇ | [2] |

| Molecular Weight | 328.05 g/mol | [2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water (200 mM) | [2] |

Health Hazard Information

Due to the lack of specific toxicological data for cesium gluconate, the potential health effects are inferred from data on related cesium compounds.

| Exposure Route | Potential Health Effects | Precautionary Statements |

| Inhalation | May cause respiratory tract irritation. | Avoid breathing dust.[9] Use in a well-ventilated area or with local exhaust ventilation.[9] |

| Skin Contact | May cause skin irritation. | Avoid contact with skin.[10] Wear appropriate protective gloves and clothing.[11] |

| Eye Contact | May cause eye irritation. | Avoid contact with eyes.[9] Wear safety glasses with side-shields or goggles.[10][12] |

| Ingestion | Unknown, but ingestion of other cesium salts has been linked to serious health effects, including cardiac issues.[4][5] | Do not ingest.[9] Wash hands thoroughly after handling.[11] |

Toxicological Data Summary (for related compounds):

| Compound | LD50 (Oral, Rat) | Notes |

| Cesium Chloride | 2600 mg/kg | - |

| Cesium Hydroxide | 570 mg/kg | Markedly more toxic than iodides.[7] |

| Cesium Iodide | 2386 mg/kg | - |

Note: This data is for related cesium compounds and should be used for indicative purposes only.

Handling and Storage

Engineering Controls

-

Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[9]

-

Ensure safety showers and eyewash stations are readily accessible.[11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[10][12]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[9]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[9][11]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not eat, drink, or smoke in laboratory areas.[8]

-

Wash hands thoroughly after handling.[11]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10][11]

-

Store away from incompatible materials such as strong oxidizing agents.[13]

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9][11]

-

Large Spills: Evacuate the area. Wear appropriate PPE. Use a shovel to put the material into a convenient waste disposal container.[9]

-

Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[9]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13][14]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[10][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[11][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice and show the container or label.[9][12]

Disposal Considerations

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][15]

-

Do not empty into drains.[16]

Experimental Protocols

While specific safety-related experimental protocols for Cesium Gluconate are not detailed in the provided search results, its primary use is in patch-clamp electrophysiology. The preparation of intracellular solutions containing Cesium Gluconate requires careful handling to avoid contamination and exposure.

Example Protocol: Preparation of a Cesium Gluconate-Based Intracellular Solution

-

Preparation: Work in a clean, designated area, preferably a laminar flow hood, to maintain sterility.

-

PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.

-

Weighing: Carefully weigh the required amount of solid Cesium Gluconate. Avoid creating dust.

-

Dissolving: Dissolve the Cesium Gluconate in the appropriate solvent (e.g., ultrapure water) as per the experimental protocol.[2]

-

pH and Osmolarity Adjustment: Adjust the pH and osmolarity of the solution to the desired values for the experiment.

-

Storage: Store the prepared solution as recommended, often at -20°C for short-term storage.[1]

-

Waste Disposal: Dispose of all waste materials, including contaminated consumables, according to institutional guidelines.

Visualizations

Caption: Workflow for Safe Handling of Cesium Gluconate.

Caption: Logical Steps for Risk Mitigation with Cesium Gluconate.

References

- 1. Cesium Gluconate (Cs-Gluc) | Internal solution potassium channel blocker | Hello Bio [hellobio.com]

- 2. content.labscoop.com [content.labscoop.com]

- 3. Cesium Gluconate (Cs-Gluc), 5mg | Labscoop [labscoop.com]

- 4. Cesium toxicity: a case of self-treatment by alternate therapy gone awry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. merck.com [merck.com]

- 13. fishersci.com [fishersci.com]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. carlroth.com [carlroth.com]

A Technical Guide to Research-Grade Cesium Gluconate: Commercial Sources, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cesium gluconate, a critical reagent in electrophysiological research. The document details its commercial availability, typical purity grades for research applications, and established experimental protocols.

Commercial Availability and Purity of Cesium Gluconate

Cesium gluconate for research is primarily available through specialized biochemical suppliers. The purity of the compound is critical for ensuring the reliability and reproducibility of experimental results, particularly in sensitive applications such as patch-clamp electrophysiology.

Table 1: Commercial Sources and Purity Specifications for Research-Grade Cesium Gluconate

| Supplier | Distributor(s) | Catalog Number (Example) | Stated Purity/Grade | Typical Analysis Methods |

| Hello Bio | Fisher Scientific, Labscoop | HB4822 | Research Grade for Electrophysiology | Certificate of Analysis (CoA) typically includes appearance, solubility, and may include spectroscopic analysis. Purity is generally expected to be high, suitable for sensitive biological assays.[1][2][3][4][5] |

Note: While specific percentage purity is not always publicly listed, "research grade" implies a high level of purity suitable for demanding applications. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed information on purity and impurities. A representative CoA for a similar gluconate salt indicates that common analyses include appearance, identity (e.g., by HPLC), pH of a solution, and limits for impurities such as chlorides and heavy metals.[6]

Core Application in Research: Patch-Clamp Electrophysiology

Cesium gluconate is a key component of intracellular (internal) solutions used in patch-clamp electrophysiology.[1] Its primary function is to block potassium (K+) channels from the intracellular side.[7] This blockage is essential for isolating and studying other ion channel currents, such as those from ligand-gated or voltage-gated sodium and calcium channels, by reducing the contamination from potassium currents.[2][8]

The cesium ion (Cs+) is larger than the potassium ion (K+) and physically occludes the pore of many types of potassium channels, thereby preventing the flow of potassium ions.[8] The gluconate anion is a large, relatively inert anion that is used to replace chloride in the internal solution, which can be important for studying certain types of synaptic transmission without altering the chloride reversal potential.[2]

Experimental Protocol: Preparation of a Cesium Gluconate-Based Internal Solution for Patch-Clamp Recording

This protocol is adapted from established methodologies for preparing internal solutions for whole-cell voltage-clamp recordings.[3]

Materials:

-

Cesium hydroxide (B78521) (CsOH) or ready-made Cesium Gluconate[1][9]

-

D-gluconic acid (if preparing from CsOH)[10]

-

HEPES

-

EGTA

-

Sodium chloride (NaCl)

-

Tetraethylammonium (TEA) chloride

-

Magnesium ATP (Mg-ATP)

-

Guanosine triphosphate (GTP), sodium salt

-

Phosphocreatine

-

Creatine phosphokinase

-

High-purity water (e.g., Milli-Q or equivalent)

-

pH meter

-

Osmometer

Solution Composition (Example):

| Component | Final Concentration (mM) |

| Cesium Gluconate | 117 |

| HEPES | 20 |

| EGTA | 0.4 |

| NaCl | 2.8 |

| TEA-Cl | 5 |

| Mg-ATP | 4 |

| Na-GTP | 0.4 |

Procedure:

-

Preparation from Cesium Hydroxide and D-Gluconic Acid (In-house method):

-

In a sterile beaker, dissolve the desired amount of D-gluconic acid in high-purity water.

-

Slowly add Cesium Hydroxide solution while monitoring the pH. Titrate to a pH of ~7.2. This process can be slow as the pH may take time to stabilize.[10]

-

Proceed with the addition of other components as described below.

-

-

Preparation using Commercial Cesium Gluconate Salt:

-

Weigh out the appropriate amount of cesium gluconate powder and dissolve it in approximately 80% of the final volume of high-purity water.

-

Add the other solid ingredients (HEPES, EGTA, NaCl, TEA-Cl) to the solution and allow them to dissolve completely.

-

-

pH and Osmolarity Adjustment:

-

Adjust the pH of the solution to 7.2-7.3 using a small amount of a concentrated CsOH solution.

-

Bring the solution to the final volume with high-purity water.

-

Measure the osmolarity of the solution using an osmometer. Adjust to the desired range (typically 280-290 mOsm) by adding small amounts of water (to decrease) or a concentrated stock of cesium gluconate (to increase).

-

-

Addition of Energy Source and Final Steps:

-

On the day of the experiment, add the ATP and GTP to the internal solution. These components are often stored as concentrated stock solutions and added fresh to prevent degradation.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Store the internal solution on ice for the duration of the experiment. Aliquots of the base solution (without ATP/GTP) can be stored at -20°C for longer periods.[1]

-

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for using a cesium gluconate-based internal solution in a whole-cell patch-clamp experiment.

Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action for intracellular cesium is the blockade of voltage-gated and other potassium channels.[4][9] This is not a complex signaling pathway but a direct physical occlusion of the ion channel pore. The diagram below illustrates this concept.

References

- 1. Cesium Gluconate (Cs-Gluc) | Internal solution potassium channel blocker | Hello Bio [hellobio.com]

- 2. swharden.com [swharden.com]

- 3. re-place.be [re-place.be]

- 4. Analysis of the effects of cesium ions on potassium channel currents in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. content.labscoop.com [content.labscoop.com]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. Frontiers | Cesium activates the neurotransmitter receptor for glycine [frontiersin.org]

- 8. scientifica.uk.com [scientifica.uk.com]

- 9. Cardiac Purkinje fibers: cesium as a tool to block inward rectifying potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Preparing a Cesium Gluconate-Based Internal Solution for Patch-Clamp Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of a Cesium gluconate-based internal solution for whole-cell patch-clamp recording. This type of internal solution is a cornerstone for isolating and studying synaptic currents by effectively blocking potassium channels, thereby enhancing the quality and stability of voltage-clamp recordings.

Introduction: The Role of Cesium Gluconate in Patch-Clamp

In whole-cell patch-clamp experiments, the solution within the recording pipette, known as the internal or intracellular solution, dialyzes into the cell and largely replaces the native cytoplasm.[1] The composition of this solution is critical for maintaining cell health and for experimentally manipulating the intracellular environment to isolate specific ionic currents.

A Cesium (Cs+)-based internal solution is primarily used for voltage-clamp experiments to block voltage-gated potassium channels.[2][3] The large ionic radius of Cesium physically occludes the pore of most potassium channels, significantly reducing their conductance.[3] This blockade is advantageous for several reasons:

-

Improved Voltage Clamp: By inhibiting potassium currents, which are major contributors to the membrane conductance, the cell's input resistance is increased. This allows for a more stable and uniform control of the membrane potential (space clamp), especially in recordings from morphologically complex neurons.[2][3]

-

Isolation of Synaptic Currents: Blocking potassium channels minimizes their contamination of synaptic responses, such as excitatory postsynaptic currents (EPSCs) mediated by AMPA and NMDA receptors, and inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors.[2][4]

-

Recording at Depolarized Potentials: The absence of outward potassium currents allows for stable voltage clamping at depolarized membrane potentials, which is necessary for studying voltage-dependent channels and receptors like NMDA receptors.[1]

Gluconate is used as the primary anion to replace chloride, maintaining the osmolarity of the solution while keeping the intracellular chloride concentration low, which is more physiological.[4] This is crucial for studying the natural reversal potential of chloride-mediated GABAergic currents.[1][4]

Components of the Cesium Gluconate Internal Solution

A typical Cesium gluconate internal solution contains several key components, each with a specific function to ensure the stability and physiological relevance of the recording.

| Component | Typical Concentration Range (mM) | Primary Function |

| Cesium Gluconate (Cs-Gluconate) | 110 - 135 | Primary salt; provides the main cation (Cs+) to block K+ channels and the main anion (gluconate) for osmolarity. |

| HEPES | 10 - 20 | pH buffer to maintain a stable intracellular pH, typically around 7.2-7.3.[1][2] |

| EGTA or BAPTA | 0.2 - 11 | Calcium chelator to buffer intracellular calcium concentrations. BAPTA is a faster chelator, while EGTA is slower.[5] |

| Cesium Chloride (CsCl) or NaCl | 2 - 20 | Provides a defined concentration of chloride ions to set the reversal potential for Cl--permeable channels (e.g., GABA-A receptors).[1] |